

Application Notes and Protocols for Amide Coupling with VH032-C2-NH-Boc

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Compound of Interest					
Compound Name:	VH032-C2-NH-Boc				
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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the amide coupling of VH032-C2-NH-Boc, a critical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[3] VH032-C2-NH-Boc is a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand VH032, featuring a Boc-protected amine that allows for controlled, stepwise synthesis.[2][4]

The following protocols detail the deprotection of the Boc group and the subsequent amide coupling to a carboxylic acid-bearing molecule, such as a target protein ligand or a linker.

Experimental Protocols

The overall process involves two key stages: the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine, followed by the formation of an amide bond with a carboxylic acid.[3]

Protocol 1: Boc Deprotection of VH032-C2-NH-Boc

This procedure outlines the removal of the Boc protecting group to yield the reactive primary amine (VH032-C2-NH2).[2]

Materials:



- VH032-C2-NH-Boc
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA) or 4M Hydrochloric acid (HCl) in dioxane
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Rotary evaporator
- · Magnetic stirrer and stir bar
- Round bottom flask
- Separatory funnel

Procedure:

- Dissolve VH032-C2-NH-Boc in anhydrous DCM in a round-bottom flask at room temperature.
- To the stirred solution, add an excess of TFA (typically 20-50% v/v) or a 4M solution of HCl in dioxane.[3][5]
- Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all the starting material has been consumed (typically 30-120 minutes).[3]
- Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.[2][3]
- Redissolve the residue in an organic solvent such as ethyl acetate or DCM.



- Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected VH032-C2-NH2. The resulting amine salt can often be used directly in the next step after thorough drying.[2][5]

Protocol 2: General Amide Coupling Reaction

This protocol describes the coupling of the deprotected VH032-C2-NH2 with a carboxylic acidcontaining molecule. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.[4]

Materials:

- Deprotected VH032-C2-NH2 (from Protocol 1)
- Carboxylic acid-containing molecule (e.g., target protein ligand, linker)
- Amide coupling reagent (e.g., HATU, HBTU, EDC)[2][4]
- Non-nucleophilic base (e.g., Diisopropylethylamine DIPEA)[2]
- Anhydrous solvent (e.g., Dimethylformamide DMF, or DCM)
- Reaction vessel
- Magnetic stirrer and stir bar
- HPLC for purification

Procedure:

- In a reaction vessel, dissolve the carboxylic acid-containing molecule (1 equivalent) in the chosen anhydrous solvent.
- Add the amide coupling reagent (e.g., 1.1-1.2 equivalents of HATU) and a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA).[5]



- Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]
- Add a solution of the deprotected VH032-C2-NH2 (1.0-1.2 equivalents) in the anhydrous solvent to the activated mixture.[4][5]
- Stir the reaction at room temperature for 2-16 hours.[5]
- Monitor the reaction progress by LC-MS.
- Upon completion, perform an aqueous workup by diluting the reaction mixture with an organic solvent like ethyl acetate and washing with saturated sodium bicarbonate solution and brine.[5]
- Purify the crude product by preparative reverse-phase HPLC (RP-HPLC) to obtain the desired amide-coupled product.[4]

Data Presentation

The selection of reagents and conditions can significantly influence the outcome of the amide coupling reaction. The following tables summarize key parameters for both the deprotection and coupling steps.

Table 1: Recommended Reaction Conditions for Boc Deprotection



Parameter	Recommended Condition	Notes
Deprotection Reagent	Trifluoroacetic acid (TFA) in Dichloromethane (DCM)	A common and effective method for Boc deprotection. [3]
TFA Concentration	20-50% (v/v)	Higher concentrations can lead to faster deprotection but may require more careful neutralization.[3][5]
Reaction Time	30-120 minutes	Monitor by TLC or LC-MS to determine completion.[3]
Temperature	Room Temperature	Sufficient for the reaction to proceed to completion.

Table 2: Comparative Overview of Common Amide Coupling Reagents



Coupling Reagent	Activating Additive	Base (equivalents)	Typical Solvent	Key Advantages
HATU	None required	DIPEA (2-3)	DMF	High efficiency, suppresses racemization, often preferred for complex couplings.[4]
НВТИ	HOBt (often included)	DIPEA (2-3)	DMF	Another efficient uronium-based coupling reagent. [4]
EDC	HOBt or DMAP	DIPEA or Et3N (1-2)	DCM, DMF	Carbodiimide- based, cost- effective, byproducts are water-soluble.[6]
РуВОР	None required	DIPEA (2-3)	DMF, DCM	Phosphonium- based reagent, good for sterically hindered couplings.
DIC/HOBt	HOBt	DIPEA (1-2)	DCM, DMF	Carbodiimide- based, similar to EDC but the urea byproduct is soluble in organic solvents.

Visualizations

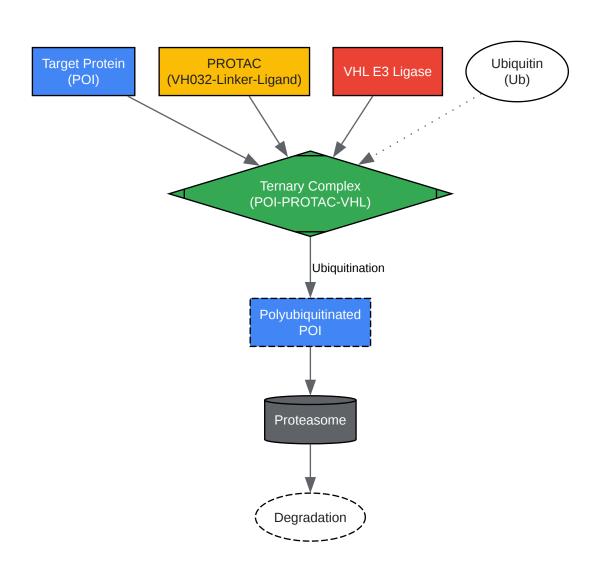


Experimental Workflow

The following diagram illustrates the step-by-step workflow for the amide coupling of **VH032-C2-NH-Boc**.







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